
1-(2-Oxo-2-(2-(4-(trifluoromethyl)phenyl)morpholino)ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a pyrrolidine-2,5-dione ring, which is a five-membered ring with two carbonyl groups and a nitrogen . It also has a trifluoromethylphenyl group, which is a phenyl ring with a trifluoromethyl (-CF3) substituent . The presence of these groups could potentially confer unique chemical and physical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the pyrrolidine-2,5-dione ring and the trifluoromethylphenyl group. The pyrrolidine ring is a type of heterocycle and is known for its non-planarity, which can increase the three-dimensional coverage of the molecule . The trifluoromethyl group is highly electronegative, which could influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. The carbonyl groups in the pyrrolidine-2,5-dione ring could potentially undergo reactions such as nucleophilic addition or condensation . The trifluoromethylphenyl group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds . The pyrrolidine-2,5-dione ring could potentially contribute to the compound’s solubility and stability .Scientific Research Applications
Synthesis of β- and γ-amino acids
Research on related compounds includes efficient methods for synthesizing Nα-urethane-protected β-alanine and γ-aminopropionic acid (GABA) derivatives, demonstrating the utility of similar structures in synthesizing amino acid derivatives with potential applications in drug development and biochemistry (M. Cal et al., 2012).
Crystal and Molecular Structure Analysis
Studies on the crystal and molecular structures of related compounds, such as mannich bases derived from morpholine and succinimide, highlight the importance of these analyses in understanding the chemical behavior and reactivity of complex organic molecules (S. Rajeswari et al., 2010).
Photodegradation and Stability Studies
Investigations into the photodegradation and stability of pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which share structural similarities, contribute to understanding the stability of pharmaceutical compounds under various conditions, crucial for drug development and formulation (I. Muszalska et al., 2015).
Catalytic Applications
Research on nickel complexes with ligands related to the compound demonstrates their application in the catalytic oligomerization of ethylene, pointing towards potential industrial applications in polymer and petrochemical production (Fredy Speiser et al., 2004).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures .
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, or hydrophobic interactions .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if the compound targets enzymes involved in metabolic pathways, it could alter the metabolism of certain substrates. If it targets signaling proteins, it could affect cellular communication .
Pharmacokinetics
The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. These properties are influenced by the compound’s chemical structure and can be optimized to improve its efficacy .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and mode of action. For example, if the compound inhibits a particular enzyme, it could lead to the accumulation or depletion of certain metabolites. If it activates a signaling pathway, it could lead to changes in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s interaction with its targets, alter its stability, or affect its pharmacokinetic properties .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-oxo-2-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4/c18-17(19,20)12-3-1-11(2-4-12)13-9-21(7-8-26-13)16(25)10-22-14(23)5-6-15(22)24/h1-4,13H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYZUHZIALKLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

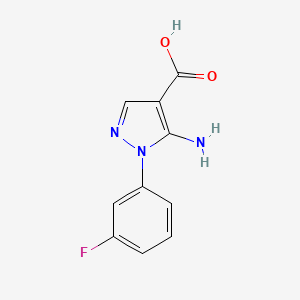
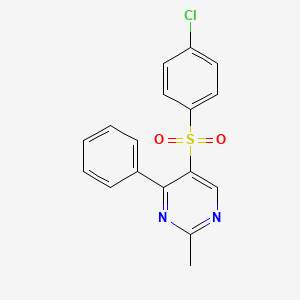
![(3S,3As,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-3-ol;hydrochloride](/img/structure/B2885550.png)

![2-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2885553.png)
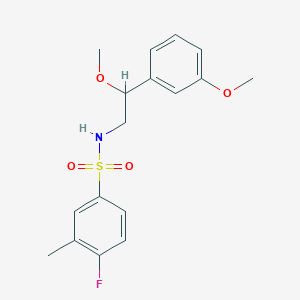
![6-[(5-Hydroxy-2,2-dimethylpentyl)amino]pyridine-3-sulfonyl fluoride](/img/structure/B2885558.png)
![1-(2,3-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2885559.png)
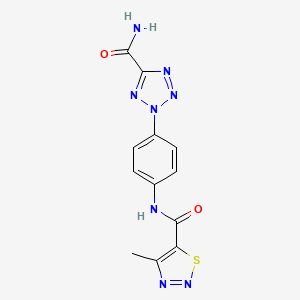
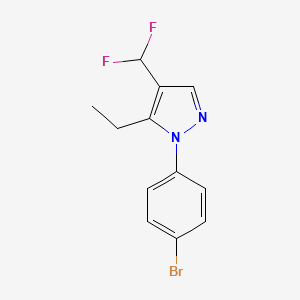
![(Z)-N-(4,7-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2885564.png)
![3-[1-(3-Methylquinoxalin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2885566.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2885568.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2885569.png)